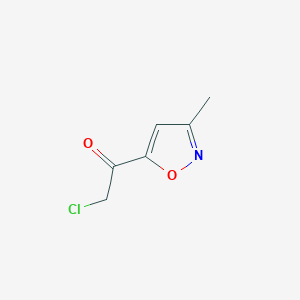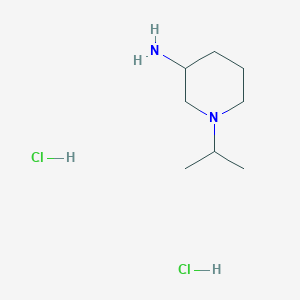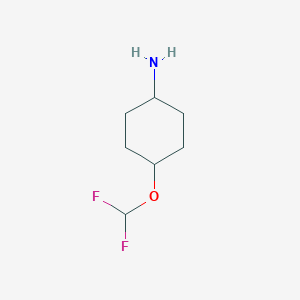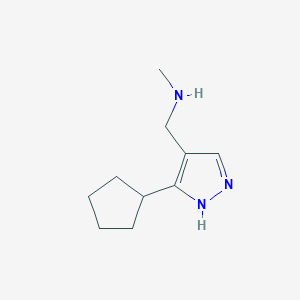![molecular formula C12H9ClFNO2 B1492991 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1538360-84-7](/img/structure/B1492991.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as CFPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. CFPA is a derivative of pyrrole, a five-membered heterocyclic aromatic ring, and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. It has been studied for its ability to act as a catalyst for various biochemical and physiological processes, as well as for its potential to be used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antibacterial Agents
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid and its analogues have been extensively studied for their potential as antibacterial agents. For instance, compounds with similar structures have been synthesized and found to possess significant antibacterial activity, making them potential candidates for further biological studies. These compounds have shown to be more active than existing antibacterial agents like enoxacin, highlighting their potential as potent antibacterial drugs (Egawa et al., 1984).
Anti-Cancer Applications
Compounds structurally similar to this compound have shown promise in the field of cancer treatment. Specifically, certain analogues have been identified as Aurora kinase inhibitors, which may be useful in treating cancer by inhibiting specific enzymes critical to cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Anti-Inflammatory and Analgesic Applications
Synthetic derivatives of this compound have also been explored for their anti-inflammatory and analgesic properties. Some of these compounds have demonstrated equal or greater potency than traditional anti-inflammatory and analgesic agents like indomethacin in both acute and chronic animal models, indicating their potential for pain relief and inflammation reduction (Muchowski et al., 1985).
Synthetic Chemistry Applications
The chemical structure of this compound lends itself to various synthetic chemistry applications. For instance, it has been used in the synthesis of carboxamides, showcasing its versatility and importance in the development of new chemical synthesis methodologies (Mukaiyama et al., 1976).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .
Mode of Action
It’s worth noting that similar compounds might interact with their targets through a variety of mechanisms, such as binding to the active site, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-9-3-1-4-10(14)8(9)7-15-6-2-5-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGNNYVMXBMQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




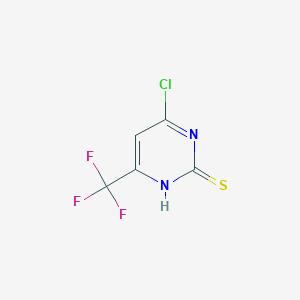
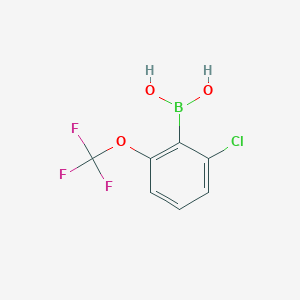
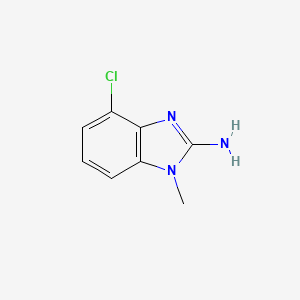
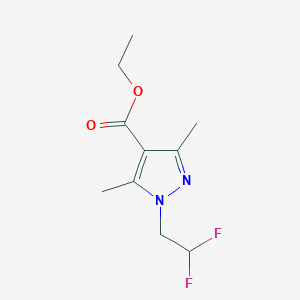
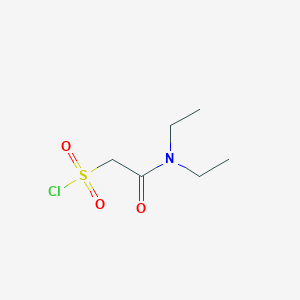
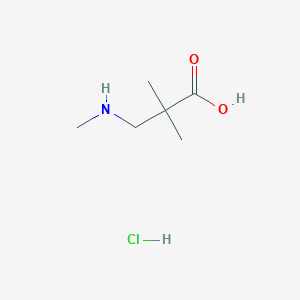
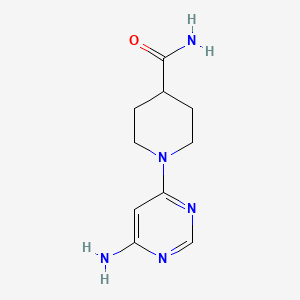
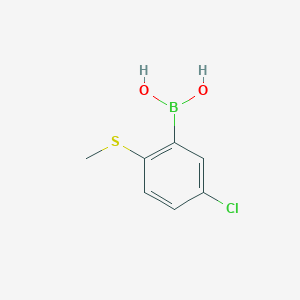
![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)
